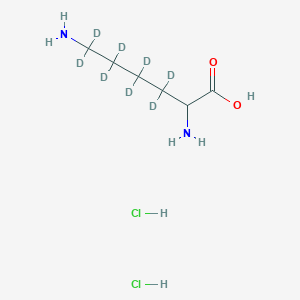
DL-Lysine-3,3,4,4,5,5,6,6-d8 dihydrochloride
Übersicht
Beschreibung
DL-Lysine-3,3,4,4,5,5,6,6-d8 dihydrochloride is a labelled form of DL-Lysine 2HCl . Lysine is an essential amino acid obtained from red meats and fish . It has a linear formula of H2N(CD2)4CH(NH2)CO2H·2HCl .
Molecular Structure Analysis
The molecular structure of DL-Lysine-3,3,4,4,5,5,6,6-d8 dihydrochloride is represented by the linear formula H2N(CD2)4CH(NH2)CO2H·2HCl . The molecular weight is 227.16 .Chemical Reactions Analysis
While specific chemical reactions involving DL-Lysine-3,3,4,4,5,5,6,6-d8 dihydrochloride are not detailed in the search results, it is known that stable isotope-labeled compounds can be used for studying the structure, reaction mechanism, and reaction kinetics of compounds .Physical And Chemical Properties Analysis
DL-Lysine-3,3,4,4,5,5,6,6-d8 dihydrochloride is a solid with a melting point of 190°C .Wissenschaftliche Forschungsanwendungen
Proteomics Research
DL-Lysine-3,3,4,4,5,5,6,6-d8 dihydrochloride: is utilized in proteomics to study protein interactions and structures. The deuterated lysine allows for mass spectrometry-based quantitative proteomics, where it serves as an internal standard for accurate quantification .
Metabolic Pathway Analysis
Researchers employ this compound in metabolic pathway analysis. The stable isotope labeling enables the tracking of metabolic pathways in vivo, providing insights into the metabolic processes within organisms .
Environmental Pollutant Standards
In environmental science, DL-Lysine-d8 dihydrochloride is used as a standard for the detection of pollutants. Its stable isotopic label helps in identifying and quantifying pollutants in air, water, soil, and food samples .
Drug Development
The compound’s isotopic purity makes it valuable in drug development, particularly in pharmacokinetic studies. It helps in understanding the absorption, distribution, metabolism, and excretion (ADME) of pharmaceuticals .
Chemical Synthesis
In synthetic chemistry, DL-Lysine-d8 dihydrochloride is used for the preparation of labeled compounds. Its deuterium atoms can be incorporated into a variety of molecules, aiding in reaction mechanism studies .
Nuclear Magnetic Resonance (NMR) Spectroscopy
This deuterated compound is also significant in NMR spectroscopy. It provides a non-radioactive way to trace the incorporation of lysine into larger biomolecules, enhancing the resolution of NMR spectra .
Structural Biology
Structural biologists use DL-Lysine-d8 dihydrochloride to study protein folding and conformational changes. The deuteration reduces the incoherent neutron scattering, which is beneficial for neutron crystallography .
Nutritional Studies
Lastly, in nutritional science, the compound is used to investigate lysine metabolism and its role in human and animal nutrition. It helps in determining the bioavailability and utilization of lysine in diets .
Wirkmechanismus
Target of Action
DL-Lysine-3,3,4,4,5,5,6,6-d8 dihydrochloride is a deuterated form of DL-Lysine . Lysine is an essential amino acid that plays a crucial role in protein synthesis . It is a building block for many proteins and enzymes, making it a primary target of this compound .
Mode of Action
As a deuterated compound, DL-Lysine-3,3,4,4,5,5,6,6-d8 dihydrochloride interacts with its targets (proteins and enzymes) in a similar way to non-deuterated lysine . The presence of deuterium atoms can potentially alter the kinetics of the reactions in which the compound is involved .
Biochemical Pathways
The biochemical pathways affected by DL-Lysine-3,3,4,4,5,5,6,6-d8 dihydrochloride are those involving protein synthesis and metabolism . As an amino acid, lysine is involved in the translation process of protein synthesis, where it is incorporated into growing polypeptide chains .
Result of Action
The molecular and cellular effects of DL-Lysine-3,3,4,4,5,5,6,6-d8 dihydrochloride’s action would be the formation of deuterated proteins . This could potentially be used in studies investigating protein structure and function .
Action Environment
The action, efficacy, and stability of DL-Lysine-3,3,4,4,5,5,6,6-d8 dihydrochloride can be influenced by various environmental factors such as temperature, pH, and the presence of other molecules .
Eigenschaften
IUPAC Name |
2,6-diamino-3,3,4,4,5,5,6,6-octadeuteriohexanoic acid;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O2.2ClH/c7-4-2-1-3-5(8)6(9)10;;/h5H,1-4,7-8H2,(H,9,10);2*1H/i1D2,2D2,3D2,4D2;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBBURJFZIMRPCZ-VHGLFXLXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN)CC(C(=O)O)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C(C(=O)O)N)C([2H])([2H])C([2H])([2H])C([2H])([2H])N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80583942 | |
| Record name | (3,3,4,4,5,5,6,6-~2~H_8_)Lysine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80583942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
DL-Lysine-3,3,4,4,5,5,6,6-d8 dihydrochloride | |
CAS RN |
284664-87-5 | |
| Record name | (3,3,4,4,5,5,6,6-~2~H_8_)Lysine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80583942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[2-Methyl-1-(propan-2-yl)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B1602472.png)
![Tris[(tert-butyl)(3,5-dimethylphenyl)amino] molybdenum(III)](/img/structure/B1602473.png)
![Propanoic acid, 3-[[[(phenylmethyl)thio]thioxomethyl]thio]-](/img/structure/B1602474.png)



![2-(5-Bromo-7-fluoro-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl)acetic acid](/img/structure/B1602478.png)






![(3R,4S,5R,6S)-6-[(1R)-1,2-Dihydroxyethyl]oxane-2,3,4,5-tetrol](/img/structure/B1602495.png)